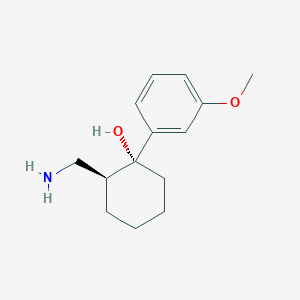

(-)-N-Bisdesmethyltramadol

Description

Overview of Tramadol (B15222) Biotransformation and its Major Metabolites

Tramadol is a centrally acting analgesic that undergoes extensive metabolism in the liver. drugbank.comwikipedia.org The biotransformation of tramadol is complex, involving multiple pathways and resulting in numerous metabolites. drugbank.com The two primary metabolic routes are O-demethylation and N-demethylation, which are catalyzed by specific cytochrome P450 enzymes. pharmgkb.orgnih.gov

The O-demethylation of tramadol to O-desmethyltramadol (M1) is primarily mediated by the enzyme CYP2D6. pharmgkb.orgnih.gov M1 is a pharmacologically active metabolite with a significantly higher affinity for μ-opioid receptors than the parent drug, tramadol, and is considered a major contributor to tramadol's analgesic effects. pharmgkb.orgwikipedia.org

The N-demethylation of tramadol to N-desmethyltramadol (M2) is catalyzed by CYP2B6 and CYP3A4. pharmgkb.orgnih.gov M2 is generally considered to be pharmacologically inactive. peerj.com These primary metabolites can undergo further metabolic steps, including conjugation reactions (glucuronidation and sulfation) and further demethylation. pharmgkb.org

Identification and Role of (-)-N-Bisdesmethyltramadol as a Key N-Demethylated Metabolite

This compound, also known as (-)-N,N-didesmethyltramadol, is a secondary metabolite of tramadol. pharmgkb.orgscbt.com It is formed through the further N-demethylation of the primary metabolite, N-desmethyltramadol (M2). pharmgkb.org While the existence of N,N-didesmethyltramadol as a tramadol metabolite has been documented in metabolic studies, specific research focusing on the individual (-)-enantiomer is limited. pharmgkb.orgwikipedia.org

Research Avenues for Understanding this compound in Preclinical Models and In Vitro Systems

Further investigation into this compound is warranted to fully elucidate its properties. Preclinical studies in animal models could help determine its pharmacokinetic profile, tissue distribution, and potential for accumulation. In vitro studies using human liver microsomes or recombinant CYP enzymes could provide more detailed information on its formation and potential inhibitory effects on drug-metabolizing enzymes. researchgate.net

While currently considered inactive, more sophisticated screening assays could explore potential interactions with other receptor systems or cellular targets. Such research, even if it confirms a lack of pharmacological activity, is valuable for a comprehensive safety assessment of tramadol. Understanding the complete metabolic fate of a widely used drug like tramadol is a crucial aspect of pharmaceutical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPPIKMBCJUUTG-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@]2(CCCC[C@H]2CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652198 | |

| Record name | (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541505-94-6 | |

| Record name | (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Biotransformation Pathways of N Bisdesmethyltramadol

Enzymatic Pathways Leading to the Formation of (-)-N-Bisdesmethyltramadol

The generation of this compound, also known as N,N-didesmethyltramadol, occurs through a series of N-demethylation reactions from the parent compound, tramadol (B15222). hmdb.ca This metabolic route is distinct from the O-demethylation pathway that produces the primary active metabolite, O-desmethyltramadol (M1). researchgate.netresearchgate.netnactem.ac.uk

Role of Cytochrome P450 Enzymes in N-Demethylation (e.g., CYP2B6, CYP3A4)

The initial step in the formation of N-demethylated metabolites of tramadol is catalyzed predominantly by the cytochrome P450 isoenzymes CYP2B6 and CYP3A4. researchgate.netnactem.ac.uknih.govclinpgx.org These enzymes are responsible for removing one of the methyl groups from the tertiary amine of the tramadol molecule, leading to the formation of N-desmethyltramadol (M2). researchgate.netnih.gov While both enzymes contribute, their relative importance can vary based on individual genetic polymorphisms and the presence of other drugs that may induce or inhibit these enzymes. researchgate.netresearchgate.net Studies utilizing human liver microsomes have confirmed the significant roles of both CYP2B6 and CYP3A4 in this primary N-demethylation step. researchgate.net

Sequential N-Demethylation Steps in Tramadol Metabolism

The formation of this compound is the result of a sequential two-step N-demethylation process.

First N-Demethylation: Tramadol is first metabolized by CYP2B6 and CYP3A4 to N-desmethyltramadol (M2). researchgate.netnih.govclinpgx.org

Second N-Demethylation: The newly formed N-desmethyltramadol (M2) then serves as a substrate for a second demethylation reaction. This step, which removes the remaining methyl group from the nitrogen atom, is also mediated by CYP2B6 and CYP3A4, resulting in the formation of N,N-didesmethyltramadol, or N-Bisdesmethyltramadol. hmdb.ca

This sequential pathway highlights the progressive nature of tramadol's biotransformation along the N-demethylation route.

| Metabolic Step | Substrate | Primary Enzymes | Product |

|---|---|---|---|

| First N-Demethylation | Tramadol | CYP2B6, CYP3A4 | N-desmethyltramadol (M2) |

| Second N-Demethylation | N-desmethyltramadol (M2) | CYP2B6, CYP3A4 | This compound (N,N-didesmethyltramadol) |

Further Biotransformation of this compound

Following its formation, this compound is not an end-stage metabolite and can undergo further metabolic conversions, primarily through O-demethylation.

Identification of Subsequent Metabolites (e.g., O-desmethyl-N,N-bisdesmethyltramadol)

Research has identified that N-demethylated metabolites can be further metabolized via O-demethylation. The primary metabolite formed from the N-demethylated pathway is N,O-didesmethyltramadol (M5), which results from the O-demethylation of N-desmethyltramadol (M2). ekb.egwikipedia.org Similarly, N,N-bisdesmethyltramadol (referred to as M3 in some literature) can be O-demethylated to form O,N,N-tridesmethyltramadol (M4). ekb.eg This metabolite, O-desmethyl-N,N-bisdesmethyltramadol, represents a product of both N- and O-demethylation pathways. ekb.eg Unlike O-desmethyltramadol, N,O-didesmethyltramadol and other multiply demethylated products are generally considered to have significantly less or no opioid activity. wikipedia.org

Enzymes Involved in Downstream Metabolic Conversions (e.g., CYP2D6)

The key enzyme responsible for the O-demethylation of tramadol and its metabolites is CYP2D6. researchgate.netnactem.ac.uknih.gov This highly polymorphic enzyme catalyzes the O-demethylation of N-desmethyltramadol (M2) to produce N,O-didesmethyltramadol (M5). ekb.egwikipedia.org It is also proposed that CYP2D6 is responsible for the O-demethylation of N,N-bisdesmethyltramadol to form O,N,N-tridesmethyltramadol. ekb.eg Therefore, an individual's CYP2D6 genotype can significantly influence the metabolic profile of tramadol, affecting the rate at which these downstream metabolites are formed. nih.govnih.gov In individuals classified as poor metabolizers for CYP2D6, the metabolism of tramadol is shifted towards the N-demethylation pathway, potentially leading to different concentrations of this compound and its subsequent metabolites compared to extensive metabolizers. nih.govnih.gov

| Substrate | Primary Enzyme | Metabolic Reaction | Product |

|---|---|---|---|

| N-desmethyltramadol (M2) | CYP2D6 | O-demethylation | N,O-didesmethyltramadol (M5) |

| This compound | CYP2D6 | O-demethylation | O-desmethyl-N,N-bisdesmethyltramadol (O,N,N-tridesmethyltramadol) |

In Vitro Models for Metabolic Studies of this compound

The elucidation of the metabolic pathways of tramadol, including the formation and fate of this compound, relies heavily on the use of in vitro experimental models. These systems allow researchers to study specific enzymatic reactions in a controlled environment.

Commonly used in vitro models include:

Human Liver Microsomes (HLM): These are subcellular fractions of the liver that contain a high concentration of CYP enzymes. nih.govrug.nl HLMs are frequently used to study the kinetics of drug metabolism, identify the metabolites formed, and determine the specific CYP isoforms involved through chemical inhibition or correlation studies. researchgate.netnih.gov

Recombinant CYP Enzymes (rCYP): These are individual human CYP enzymes expressed in cell lines (e.g., insect cells or bacteria). nih.govrug.nl Using rCYPs allows for the precise determination of which specific enzyme is responsible for a particular metabolic step, such as the N-demethylation of tramadol by CYP2B6 and CYP3A4, without interference from other enzymes. nih.govresearchgate.net

These in vitro tools are essential for characterizing the intrinsic clearance of metabolic pathways and predicting potential drug-drug interactions. nih.govnih.gov By incubating tramadol or its primary metabolites like N-desmethyltramadol with these systems and analyzing the products, researchers can definitively map the biotransformation pathways leading to and from this compound.

Utilization of Liver Microsomes and S9 Fractions

Liver microsomes and S9 fractions are fundamental tools in drug metabolism studies, providing a rich environment of phase I and phase II enzymes. Research utilizing these preparations has identified this compound as a minor metabolite of tramadol.

In studies with human liver microsomes, the formation of N,N-didesmethyltramadol (M3) has been observed as a secondary metabolic step. nih.govresearchgate.netoup.com The primary N-demethylation of tramadol yields N-desmethyltramadol (M2), which can then undergo a further N-demethylation to form N,N-didesmethyltramadol. oup.com These reactions are dependent on NADPH and catalyzed by cytochrome P450 enzymes present in the microsomal fraction. nih.gov While the formation of M3 is consistently reported, it typically constitutes a small fraction (≤3.0%) of the total tramadol metabolism in these in vitro systems. nih.gov

S9 fractions, which contain both microsomal and cytosolic enzymes, have also been employed in the study of tramadol metabolism, though specific data on the kinetics or further breakdown of this compound within this system are not extensively detailed in the current body of scientific literature.

Application of Recombinant Cytochrome P450 Enzymes

The specific cytochrome P450 (CYP) isoforms responsible for the N-demethylation steps leading to the formation of this compound have been identified using recombinant human CYP enzymes.

The initial N-demethylation of tramadol to N-desmethyltramadol (M2) is primarily catalyzed by CYP2B6 and CYP3A4. nih.govdroracle.ainih.gov Consequently, it is inferred that these same enzymes are likely involved in the subsequent N-demethylation of N-desmethyltramadol to form N,N-didesmethyltramadol (M3). Studies with cDNA-expressed human CYP isoforms have confirmed that tramadol is metabolized to M2 by CYP2B6 and CYP3A4. nih.gov Further metabolism of M2 to M3 would logically involve these or similar CYP enzymes, although direct studies incubating this compound with a panel of recombinant CYPs to identify its specific metabolic pathways are not widely available.

Table 1: Cytochrome P450 Enzymes in the N-demethylation Pathway of Tramadol

| Metabolic Step | Precursor | Product | Key Enzymes Involved |

| Primary N-demethylation | Tramadol | N-desmethyltramadol (M2) | CYP2B6, CYP3A4 nih.govdroracle.ainih.gov |

| Secondary N-demethylation | N-desmethyltramadol (M2) | This compound (M3) | Likely CYP2B6, CYP3A4 |

Cell-Based Systems for Metabolite Profiling (e.g., HepaRG cells)

Currently, there is a lack of specific published research on the use of cell-based systems, such as HepaRG cells, for the metabolite profiling of this compound. While these systems are increasingly used for their ability to model human hepatic metabolism, studies detailing the incubation of this compound with HepaRG cells or similar models to identify its subsequent metabolites have not been found in the reviewed scientific literature.

Investigating Enzyme Kinetics and Reaction Mechanisms

The formation of the primary N-demethylated metabolite (M2) from tramadol in human liver microsomes has been shown to involve multiple CYP enzymes, with Km values for the high-affinity enzymes around 1021 μM. nih.gov The subsequent conversion to N,N-didesmethyltramadol (M3) is considered a minor pathway, and as such, its enzyme kinetics have not been as extensively characterized. Further research is required to determine the specific kinetic parameters (Km, Vmax) for the biotransformation of this compound itself.

In Vivo Metabolic Characterization of this compound (Non-Human Species)

The in vivo metabolism of tramadol, leading to the formation and excretion of its metabolites, has been investigated in several non-human species. These studies provide valuable insights into the species-specific biotransformation pathways of this compound.

Metabolite Identification in Animal Models (e.g., camels, horses)

This compound has been identified as a metabolite in both camels and horses following the administration of tramadol.

Camels: In studies on the pharmacokinetics and metabolism of tramadol in dromedary camels, N-bis-desmethyltramadol was detected as one of the main metabolites in urine. nih.gov

Horses: Research on tramadol metabolism in adult horses has also identified N,N-didesmethyltramadol (referred to as M3) in plasma samples. nih.gov Urinary analysis in horses further confirmed the presence of tramadol and its metabolites, including N,N-didesmethyltramadol.

Comparative Biotransformation Across Different Animal Species

The biotransformation of tramadol and its metabolites exhibits notable variation across different animal species. While direct comparative studies on the metabolism of this compound are scarce, comparisons of the parent drug's metabolism provide a basis for understanding these differences.

For instance, a study comparing tramadol metabolism in dog, cat, and human liver microsomes found significant differences in the rates of formation of the primary metabolites, M1 (O-desmethyltramadol) and M2 (N-desmethyltramadol). nih.govresearchgate.net M2 formation in dogs was found to be significantly faster than in cats and humans, which could imply a potentially higher subsequent formation of this compound in this species. nih.govresearchgate.net However, another study noted that tramadol is metabolized more rapidly in several animal species, including dogs, goats, donkeys, and horses, compared to humans and cats. oup.com

These species-specific differences in the primary metabolic pathways of tramadol underscore the importance of selecting appropriate animal models in toxicological and pharmacological studies and highlight the need for more research into the comparative biotransformation of secondary metabolites like this compound.

Table 2: Detection of this compound in Non-Human Species

| Species | Sample Matrix | Compound Detected |

| Camel | Urine | N-bis-desmethyltramadol nih.gov |

| Horse | Plasma, Urine | N,N-didesmethyltramadol nih.gov |

Influences of Biological Factors on Metabolic Pathways (e.g., species-specific enzyme expression)

The biotransformation of the parent compound, tramadol, into its secondary metabolite, this compound (also known as N,O-didesmethyltramadol or M5), is a complex process significantly governed by various biological factors. The rate and primary route of M5 formation are not uniform across individuals or species, owing largely to differences in the expression and activity of key metabolic enzymes. These variations can lead to substantially different pharmacokinetic profiles of tramadol and its metabolites. The two principal biological factors influencing the metabolic pathways leading to this compound are species-specific enzyme expression and genetic polymorphisms within those enzymes.

Species-Specific Enzyme Expression

The metabolic pathways of tramadol are qualitatively similar across many species, including humans, dogs, cats, rats, and mice, involving N- and O-demethylation followed by conjugation reactions. nih.govsemanticscholar.org However, significant quantitative differences exist, particularly in the expression and activity of cytochrome P450 (CYP) enzymes responsible for the initial metabolic steps. researchgate.netnih.gov These upstream differences directly dictate the availability of precursor metabolites—O-desmethyltramadol (M1) and N-desmethyltramadol (M2)—for subsequent conversion to N,O-didesmethyltramadol (M5).

In humans, tramadol is O-demethylated to M1 primarily by CYP2D6, while N-demethylation to M2 is catalyzed by CYP2B6 and CYP3A4. nih.govresearchgate.net M5 is then formed through two distinct routes: N-demethylation of M1 or O-demethylation of M2. researchgate.netnih.gov

In contrast, the metabolic profile in dogs is markedly different. Studies using canine liver microsomes have shown that M1 formation is mediated by CYP2D15. nih.gov The formation of M2 is more prominent in dogs than in humans and is largely handled by CYP2B11 and CYP3A12. researchgate.netnih.gov This leads to a significantly different M1/M2 formation ratio compared to humans, with M2 production being much more pronounced in dogs. researchgate.netnih.gov Consequently, the primary pathway for M5 formation in dogs is likely the O-demethylation of the abundant M2 metabolite. Further research has identified that the conversion of M1 to M5 in dogs is mainly performed by CYP2C21. researchgate.net

These species-specific differences in enzyme activity are summarized in the table below.

Table 1: Comparison of Primary CYP Enzymes in Tramadol Metabolism Across Species

| Species | O-Demethylation (to M1) | N-Demethylation (to M2) | Secondary Metabolism (M1 to M5) | Reference |

|---|---|---|---|---|

| Human | CYP2D6 | CYP2B6, CYP3A4 | Not fully elucidated | nih.govresearchgate.net |

| Dog | CYP2D15 | CYP2B11, CYP3A12 | CYP2C21 | nih.govresearchgate.net |

Influence of Genetic Polymorphisms

Within a single species, genetic variability in metabolic enzymes can lead to profound differences in drug metabolism, a field known as pharmacogenetics. The most critical enzyme in this context for tramadol's biotransformation is CYP2D6, which is highly polymorphic in humans. tg.org.auresearchgate.net Variations in the CYP2D6 gene can result in different enzyme activity levels, allowing for the classification of individuals into distinct phenotypes:

Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to a lack of enzyme activity.

Intermediate Metabolizers (IMs): Carriers of one reduced-function and/or one non-functional allele.

Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles.

Ultrarapid Metabolizers (UMs): Individuals carrying multiple copies of functional CYP2D6 alleles, resulting in significantly increased enzyme activity.

This genetic polymorphism has a direct and significant impact on the formation of this compound. In CYP2D6 Poor Metabolizers, the primary pathway to form the M1 metabolite is severely impaired. nih.gov Consequently, tramadol is shunted primarily down the N-demethylation pathway, leading to higher concentrations of the M2 metabolite and very low to undetectable concentrations of M1 and its subsequent metabolite, M5. nih.gov Conversely, Ultrarapid Metabolizers efficiently convert tramadol to M1, which increases the substrate pool available for N-demethylation to M5. tg.org.au The metabolic profiles of the enantiomers of M5 are also affected by CYP2D6 status, with the (+)-enantiomer being more impacted in Poor Metabolizers. nih.gov

Table 2: Influence of Human CYP2D6 Phenotype on Tramadol Metabolic Pathways

| CYP2D6 Phenotype | M1 (O-desmethyltramadol) Formation | M2 (N-desmethyltramadol) Formation | M5 (N,O-didesmethyltramadol) Formation | Reference |

|---|---|---|---|---|

| Poor Metabolizer (PM) | Very Low / Negligible | Major Pathway | Very Low / Negligible | nih.gov |

| Extensive Metabolizer (EM) | Normal | Normal | Normal | nih.gov |

| Ultrarapid Metabolizer (UM) | High | Normal | Potentially Elevated | tg.org.au |

Following its formation via these Phase I reactions, this compound can undergo further biotransformation through Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are more easily excreted from the body. nih.govsemanticscholar.org

Preclinical Pharmacological Characterization of N Bisdesmethyltramadol

Receptor Binding Profiles and Ligand Interactions

The pharmacological activity of a compound is fundamentally defined by its binding affinity to various receptors. This interaction is quantified through parameters like the dissociation constant (KD) and maximum receptor density (Bmax).

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor. nih.gov These assays measure the concentration of a ligand required to occupy 50% of the receptors at equilibrium (KD), which is an inverse measure of affinity, and the total concentration of receptors in a tissue sample (Bmax). nih.gov

Specific KD and Bmax values for (-)-N-Bisdesmethyltramadol are not documented in the available scientific literature. Research has predominantly centered on tramadol (B15222) and its main pharmacologically active metabolite, O-desmethyltramadol (M1). drugbank.comjvsmedicscorner.com For context, data is available for the related secondary metabolite, racemic N,O-didesmethyltramadol (M5), which is also considered pharmacologically active. researchgate.net One study reported its binding affinity (Ki) for the µ-opioid receptor. nih.gov

Interactive Table: In Vitro µ-Opioid Receptor Binding Affinity of Tramadol Metabolites

| Compound | Binding Affinity (Ki) in µmol/L |

|---|---|

| (+)-O-desmethyltramadol (M1) | 0.0034 |

| (-)-O-desmethyltramadol (M1) | 0.24 |

| Racemic N,O-didesmethyltramadol (M5) | 0.10 |

| (+)-Tramadol | 1.3 |

| (-)-Tramadol (B15223) | 25 |

Data sourced from a study on human µ-opioid receptor binding. nih.gov

The primary receptor targets for tramadol and its metabolites are the opioid receptors (mu, delta, and kappa) and the monoamine transporters for serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET). nih.govpainphysicianjournal.com

Opioid Receptors : The parent compound, tramadol, is a weak agonist of the µ-opioid receptor (MOR). nih.gov Its primary metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the MOR, contributing substantially to the analgesic effects. nih.govwikipedia.org The metabolite N,O-didesmethyltramadol (M5) also has a notable affinity for µ-receptors, approximately 24 times greater than that of tramadol itself. researchgate.net Given this context, the µ-opioid receptor is a highly probable target for this compound, although specific binding studies are lacking.

Monoamine Transporters : The enantiomers of the parent drug, tramadol, have distinct effects on monoamine reuptake; (+)-tramadol inhibits serotonin reuptake, while (-)-tramadol is an inhibitor of norepinephrine reuptake. nih.govnih.gov This dual mechanism is a key feature of tramadol's pharmacology. cabidigitallibrary.org Therefore, monoamine transporters are also potential targets for its metabolites. However, specific studies characterizing the interaction of this compound with SERT or NET have not been reported.

Mechanistic Investigations of this compound Activity

Understanding the mechanism of action involves investigating how the compound modulates biological pathways beyond simple receptor binding.

As noted, the parent compound tramadol modulates neurotransmission by inhibiting the reuptake of both serotonin and norepinephrine. nih.govcaldic.com This action is stereoselective, with the (-)-enantiomer of tramadol being the primary inhibitor of norepinephrine reuptake. nih.govncats.io While it is plausible that metabolites of (-)-tramadol, such as this compound, could retain some activity at the norepinephrine transporter, specific in vitro studies to confirm or quantify this effect are not available in the reviewed literature.

The formation of N-Bisdesmethyltramadol is a result of enzymatic processes. Tramadol is metabolized by N-demethylation to N-desmethyltramadol (M2), a reaction catalyzed by CYP3A4 and CYP2B6 enzymes. nih.govnih.gov Subsequent N-demethylation of M2 would yield N,N-didesmethyltramadol. The literature focuses on the characterization of the enzymes responsible for the metabolism of tramadol, rather than the potential of its metabolites, like this compound, to inhibit or activate these or other enzymes. nih.gov

In Vitro Pharmacological Studies

In vitro studies provide a controlled environment to characterize the pharmacological profile of a substance. mdpi.com While extensive in vitro data exists for tramadol and O-desmethyltramadol (M1), there is a notable absence of such studies for this compound. The available research identifies it as a minor secondary metabolite formed in human liver microsomes, but its specific pharmacological contributions are not well-defined compared to the more abundant and potent metabolites. nih.govnih.gov The removal of the N-methyl group from tramadol to form N-desmethyltramadol (the precursor to N-Bisdesmethyltramadol) has been suggested to result in a significant loss of opioid activity, which may explain the limited research focus on its downstream metabolites.

Cellular Assays for Functional Activity

Cellular assays are crucial for determining a compound's functional activity by measuring its interaction with specific cellular targets, such as receptors or transporters. mdpi.comdrugbank.com In the case of tramadol and its metabolites, a key target is the μ-opioid receptor (MOR), which mediates the opioid-like analgesic effects. wikipedia.org

Research literature indicates that unlike tramadol's primary active metabolite, O-desmethyltramadol (M1), and to a lesser extent, the secondary metabolite N,O-didesmethyltramadol (M5), the N-demethylated metabolites show negligible activity at the μ-opioid receptor. nih.govnih.gov Specifically, N-desmethyltramadol (M2) and its subsequent metabolite, N,N-didesmethyltramadol (M3), are considered to be essentially devoid of opioid agonist effects. nih.govresearchgate.net Studies utilizing cloned human μ-opioid receptors have demonstrated that N,N-didesmethyltramadol is entirely without opioid activity. nih.gov This lack of affinity and functional activity at the primary opioid target distinguishes it significantly from other active metabolites of tramadol.

Assessment of Direct Cellular Interactions in Research Models

The assessment of direct cellular interactions involves more complex research models to understand how a compound affects cellular processes beyond initial receptor binding. These can include assays for cell viability, neurotoxicity, or changes in cellular morphology and signaling pathways. nih.gov

Given the established lack of significant functional activity of (-)-N,N-didesmethyltramadol at key pharmacological targets like the μ-opioid receptor, detailed investigations into its direct cellular interactions in research models are not available in the published scientific literature. Preclinical research efforts are typically focused on metabolites that demonstrate significant biological activity in initial screening assays.

In Vivo Pharmacological Studies (Non-Human Species)

In vivo studies in non-human species are a critical step in preclinical pharmacology, designed to understand a compound's effects within a whole, living organism. hres.ca These studies are essential for evaluating potential therapeutic effects, such as analgesia, and central nervous system impacts.

Animal Models for Investigating Central Nervous System Effects

A variety of animal models are used to investigate the central nervous system (CNS) effects of new chemical entities, including models of pain (e.g., tail-flick test, formalin test), motor function, and behavior. jvsmedicscorner.comnih.govnih.gov The selection of a compound for in vivo testing is almost exclusively dependent on it demonstrating promising activity in prior in vitro and cellular assays.

Consistent with its characterization as a pharmacologically inactive metabolite, there are no reports in the scientific literature of in vivo studies where (-)-N,N-didesmethyltramadol was administered to animal models to investigate its potential CNS effects.

Comparative Pharmacological Response with Parent Compound and Other Metabolites

The pharmacological profile of tramadol is complex, arising from the mixed and synergistic contributions of the parent drug's enantiomers and its active metabolites. wikipedia.org The primary contributor to tramadol's opioid-mediated analgesia is the metabolite (+)-O-desmethyltramadol ((+)-M1), which binds to the μ-opioid receptor with an affinity several hundred times greater than that of tramadol itself. mdpi.comresearchgate.net Other metabolites have significantly different activities.

As shown in the table below, N,N-didesmethyltramadol (M3) is considered inactive at the μ-opioid receptor, placing it in stark contrast to the potent M1 metabolite and the moderately active M5 metabolite. nih.gov

| Compound | Metabolite | μ-Opioid Receptor Binding Affinity (Ki, μmol/L) | Relative Activity |

|---|---|---|---|

| (+)-Tramadol | Parent | 1.3 | Weak |

| (-)-Tramadol | Parent | 25 | Very Weak |

| (+)-O-desmethyltramadol | M1 | 0.0034 | Very High |

| (-)-O-desmethyltramadol | M1 | 0.24 | Moderate |

| N-desmethyltramadol | M2 | Inactive | Inactive |

| N,N-didesmethyltramadol | M3 | Inactive | Inactive |

| N,O-didesmethyltramadol | M5 | 0.10 | High |

Data sourced from studies on cloned human μ-opioid receptors. nih.gov

Exploration of Synergy or Antagonism in Multi-Component Systems

Investigations into synergistic or antagonistic interactions are predicated on the compounds involved having individual pharmacological activity. As (-)-N,N-didesmethyltramadol is reported to be an inactive metabolite, studies exploring its potential to act synergistically or antagonistically in multi-component systems have not been undertaken or reported in the scientific literature.

Analytical Methodologies for the Research and Quantification of N Bisdesmethyltramadol

Chromatographic Techniques for Separation and Detection

The separation and detection of (-)-N-Bisdesmethyltramadol, a metabolite of tramadol (B15222), rely heavily on advanced chromatographic techniques coupled with mass spectrometry. These methods offer the high sensitivity and selectivity required for analyzing complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of this compound. The development of a robust LC-MS/MS method involves several key steps, including the optimization of chromatographic separation and mass spectrometric detection.

Researchers have developed and validated LC-MS/MS methods for the simultaneous determination of tramadol and its phase I and II metabolites, including N-desmethyltramadol (of which this compound is a stereoisomer), in various biological samples such as hair and urine. nih.govmdpi.com These methods typically utilize a column-switching technique for online sample cleanup and analysis. nih.gov The mass spectrometer is often operated in the positive polarity mode, using multiple reaction monitoring (MRM) to ensure specificity and sensitivity. nih.gov The selection of appropriate precursor and product ions for the analyte and internal standard is crucial for accurate quantification.

A study focusing on tramadol and its metabolites in urine employed an HyPRITY C18 column with isocratic elution using a mobile phase of methanol (B129727) and water (35:65) containing 0.2% formic acid. mdpi.com This approach, combined with electrospray ionization (ESI), allowed for the detection of numerous tramadol metabolites. mdpi.com The validation of these methods typically adheres to guidelines from regulatory bodies and includes assessments of specificity, sensitivity, linearity, precision, accuracy, recovery, and matrix effects. nih.gov

Table 1: Example of LC-MS/MS Parameters for Metabolite Analysis This table is interactive. Click on the headers to sort.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | nih.gov |

| Column | HyPRITY C18 | mdpi.com |

| Mobile Phase | Methanol:Water (35:65) with 0.2% Formic Acid | mdpi.com |

| Flow Rate | Not Specified | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Polarity | mdpi.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) presents an alternative for the analysis of this compound. This technique often requires derivatization of the analytes to increase their volatility and thermal stability. laurentian.canyc.gov

For the analysis of tramadol and its metabolites in decomposed skeletal tissues, a GC-MS method was developed using a Clarus 600 C GC/MS instrument in Selected Ion Monitoring (SIM) mode with a Zebron ZB-Drug-1 column. laurentian.ca Prior to analysis, samples were derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). laurentian.ca Another approach for analyzing tramadol and its metabolites in various biological specimens involves derivatization with propionic anhydride (B1165640) to ensure the stability of the metabolites on the column. nyc.gov

GC-MS methods have been successfully validated for the simultaneous determination of tramadol and its metabolites in human urine. nih.gov These methods demonstrate good linearity, precision, and accuracy. nih.gov The use of electron impact ionization with selected ion monitoring (SIM) is common for quantitative analysis. dergipark.org.tr

Optimization of Chromatographic Conditions for this compound Resolution

Optimizing chromatographic conditions is paramount for achieving adequate resolution of this compound from other metabolites and endogenous matrix components. This process involves the careful selection of the stationary phase (column), mobile phase composition, pH, and gradient elution profile.

For LC-MS/MS methods, reversed-phase columns, such as C18, are frequently employed. mdpi.com The mobile phase typically consists of an aqueous component (often with a pH modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net The optimization process aims to achieve symmetric peak shapes and sufficient retention to avoid co-elution with interfering substances. waters.com For GC-MS, optimization includes selecting the appropriate column, temperature program, and derivatizing agent to ensure good separation and peak shape. laurentian.canyc.gov The goal is to maximize resolution while minimizing analysis time. nih.gov

Sample Preparation Strategies for Diverse Biological Matrices

The accurate quantification of this compound in biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte.

Extraction Techniques from Urine, Plasma, and Tissue Homogenates

Several extraction techniques are employed for isolating this compound from complex biological samples.

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and pre-concentration of analytes from urine and plasma. nih.govnyc.gov The process involves passing the sample through a sorbent bed that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. nyc.gov

Liquid-Liquid Extraction (LLE): LLE is another common method used for sample preparation. For the analysis of tramadol and its metabolites in urine, LLE with methyl-tert-butyl ether has been successfully used, followed by a back-extraction step. nih.gov

Protein Precipitation: For plasma samples, protein precipitation is often the initial step to remove high-molecular-weight proteins that can interfere with the analysis.

Methanolic Extraction: For solid tissues like bone or hair, extraction with methanol can be employed to isolate the analytes. nih.govlaurentian.ca

Table 2: Overview of Extraction Techniques for Tramadol and its Metabolites This table is interactive. Explore the different techniques and their applications.

| Technique | Matrix | Description | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Plasma, Urine, Various Tissues | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is then eluted. | nih.govnyc.gov |

| Liquid-Liquid Extraction (LLE) | Urine | Analyte is partitioned between two immiscible liquid phases. | nih.gov |

| Methanolic Extraction | Hair, Bone | The sample is incubated in methanol to extract the analytes. | nih.govlaurentian.ca |

Considerations for Matrix Effects and Ion Suppression

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis, as they can adversely affect the accuracy and reproducibility of quantitative methods. longdom.org These effects arise from co-eluting endogenous components in the biological matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.gov

The presence of phospholipids, salts, and other endogenous compounds in plasma and urine can lead to a reduction in the analyte signal. researchgate.net To mitigate these effects, several strategies can be employed:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE or LLE is crucial to remove a significant portion of the matrix components. omicsonline.org

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the majority of the matrix components can significantly reduce ion suppression. nih.gov

Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.

Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

The assessment of matrix effects is a mandatory part of bioanalytical method validation to ensure the reliability of the results. omicsonline.org

Method Validation and Resolution of Analytical Interferences in Research Assays

The accurate and reliable quantification of this compound in complex biological matrices is contingent upon rigorous analytical method validation and the effective management of potential interferences. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are frequently employed for their high sensitivity and specificity. mdpi.comnih.gov The validation process ensures that the chosen analytical method is suitable for its intended purpose, providing confidence in the generated data. researchgate.netijpca.org

Assessment of Selectivity, Sensitivity, and Reproducibility

Method validation for this compound, as with other analytes, encompasses the evaluation of several key parameters to ensure the reliability of the results. researchgate.net These parameters demonstrate that the method is specific for the analyte, sensitive enough to detect it at relevant concentrations, and provides consistent results over time.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, or impurities. omicsonline.orgscispace.com In the context of this compound analysis, this involves ensuring that no other substances in the sample produce a signal that interferes with the analyte's measurement. nih.gov For example, in LC-MS/MS methods, selectivity is often achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) that are unique to the analyte. tandfonline.com Chromatographic separation is also crucial, and methods are developed to ensure that this compound is well-separated from its isomers and other related tramadol metabolites. nih.govscispace.com

Sensitivity of an analytical method is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. ijpca.orgomicsonline.org High sensitivity is critical, especially when analyzing samples with low concentrations of the metabolite. For tramadol and its metabolites, LC-MS/MS methods have been developed with LOQs in the low ng/mL range, demonstrating their suitability for pharmacokinetic and forensic studies. nih.govmdpi.com

Reproducibility refers to the precision of the method, which is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically assessed under two conditions: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpca.orgnih.gov Repeatability is evaluated by performing the analysis in a short period under the same conditions, while intermediate precision assesses the variations within a laboratory over different days, with different analysts, or on different equipment. nih.gov For a method to be considered reproducible, the relative standard deviation (RSD) of the results should be within predefined acceptance criteria, often not exceeding 15%. nih.gov

The following table summarizes typical validation parameters from studies on tramadol and its metabolites, which are analogous to those required for this compound analysis.

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument's response over a defined range. mdpi.com |

| Limit of Quantitation (LOQ) | 0.5 - 12.5 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.govnih.gov |

| Intra-day Precision (%RSD) | < 10% | Measures the consistency of results within the same day, indicating the method's repeatability. nih.govnih.gov |

| Inter-day Precision (%RSD) | < 10% | Measures the consistency of results across different days, indicating the method's intermediate precision. nih.govnih.gov |

| Accuracy (Recovery %) | 85.5% - 106.3% | Represents the closeness of the measured value to the true value, often assessed by analyzing spiked samples. nih.gov |

Strategies for Identifying and Mitigating Co-eluting Isobaric Interferences (e.g., in-source fragmentation)

In mass spectrometry-based assays, isobaric interferences—compounds that share the same nominal mass as the analyte—can pose a significant analytical challenge. nih.gov When an isobaric compound co-elutes with the target analyte (i.e., they are not separated by the chromatography system), it can lead to inaccurate quantification. owlstonenanotech.com The metabolism of a parent drug can produce various isobaric or isomeric metabolites that exhibit the same MRM transitions as the analyte of interest, making this a practical issue in biological sample analysis. nih.gov

One effective strategy to mitigate this issue is the use of in-source fragmentation , also known as in-source collision-induced dissociation (CID). This technique involves inducing the fragmentation of ions within the ion source of the mass spectrometer, prior to mass analysis. thermofisher.comnih.gov By applying an additional voltage to the ion transfer optics, the kinetic energy of the ions is increased, causing them to collide with gas molecules and break apart. thermofisher.com

This approach can be used to differentiate between the target analyte, this compound, and a co-eluting isobaric interference. If the analyte and the interference have different chemical structures, they will likely produce different fragment ions upon in-source fragmentation. The mass spectrometer can then be set to monitor a fragment ion that is unique to the analyte, effectively filtering out the signal from the interfering compound. thermofisher.com This provides an additional layer of selectivity beyond chromatographic separation and standard MS/MS analysis, allowing for accurate quantification even in the presence of co-eluting isobaric interferences. nih.gov It has been noted that a co-eluting isobaric interference was identified as an in-source fragment of the tramadol metabolite, N,N-bisdesmethyltramadol, in one study. researchgate.net Careful examination of the raw data is essential to identify such interferences. nih.gov

Application of In Silico Fragmentation Tools for Compound Confirmation

In silico fragmentation tools are computational software programs that predict the mass spectrum of a molecule based on its chemical structure. nih.govnih.gov These tools are invaluable for the structural elucidation and confirmation of "known unknowns"—compounds that are present in chemical databases but for which no reference mass spectra are available. nih.gov

The process involves generating theoretical fragmentation patterns for a candidate molecule, such as this compound. This is often done by creating a fragmentation tree, where the intact molecule is systematically broken down at its chemical bonds to generate a list of possible fragment ions and their corresponding mass-to-charge ratios (m/z). nih.gov

The predicted mass spectrum is then compared to the experimental tandem mass spectrum (MS/MS) obtained from the analysis of an unknown sample. A high degree of similarity between the in silico and experimental spectra provides strong evidence for the identity of the compound. escholarship.org This approach is particularly useful in metabolomics and forensic toxicology to provide a high level of confidence in a compound's identity before confirming with a certified reference material. researchgate.net Various software tools, such as MetFrag, CFM-ID, and MS-FINDER, can be used for this purpose, comparing theoretical fragments against experimental data to rank and identify potential candidates from structural databases. nih.govescholarship.org

Synthetic Approaches and Chemical Derivatization of N Bisdesmethyltramadol

Laboratory Synthesis of (-)-N-Bisdesmethyltramadol for Reference Standards and Research

The laboratory synthesis of this compound, also known as N,O-Didesmethyltramadol, is crucial for obtaining pure analytical reference standards required for forensic and metabolic studies. axios-research.com Synthetic routes are often adapted from the established synthesis of tramadol (B15222) and its other metabolites. redalyc.orgresearchgate.net The general approach involves two key stages: the formation of the aminoketone intermediate and its subsequent reaction with an organometallic reagent. scielo.org.mx

A common starting point is the Mannich reaction of cyclohexanone, paraformaldehyde, and a suitable amine hydrochloride to create a 2-(aminomethyl)cyclohexanone intermediate. redalyc.orgresearchgate.net For N-bisdesmethyltramadol, which has a primary amine group, a protected amine or a precursor that can be converted to a primary amine is necessary. One strategy involves using an N-benzyl protected amine, such as benzylamine, in the initial Mannich reaction.

The subsequent key step is a Grignard or organolithium reaction. The aminoketone intermediate is coupled with an organolithium compound derived from a protected 3-bromoanisole (e.g., 3-bromophenoxy-tert-butyldimethylsilane). scielo.org.mx This step forms the characteristic cyclohexanol ring structure with the methoxyphenyl group attached. The final steps involve the deprotection of both the phenolic hydroxyl group and the primary amine. For instance, if an N-benzyl group is used for protection, it can be removed via catalytic hydrogenation to yield the primary amine of N-bisdesmethyltramadol.

Alternatively, N-demethylation of tramadol or its N-desmethyl metabolite can be employed. nih.gov This can be achieved through various chemical methods, such as the von Braun reaction, though this method can sometimes lead to product decomposition. A more successful approach may involve the hydrolysis of an N-formyl precursor in the presence of a base like potassium hydroxide. nih.gov

Table 1: Plausible Synthetic Route Overview

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Mannich Reaction | Cyclohexanone, Paraformaldehyde, Benzylamine HCl | 2-((Benzylamino)methyl)cyclohexan-1-one |

| 2 | Organometallic Addition | 3-bromoanisole, n-Butyllithium (to form organolithium reagent) | (1R,2R)-2-((Benzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol |

| 3 | N-Debenzylation | H₂, Pd/C (Catalytic Hydrogenation) | (-)-N-Desmethyltramadol |

| 4 | O-Demethylation | Strong acids (e.g., HBr) or nucleophilic agents (e.g., L-selectride) | This compound |

Strategies for Isotopic Labeling of this compound for Metabolic Tracing

Isotopic labeling is a critical technique used to trace the metabolic fate of drugs and their metabolites. wikipedia.org For this compound, labeling with stable isotopes like deuterium (²H or D) or carbon-13 (¹³C), or with radioisotopes like carbon-11 (¹¹C), allows for its unambiguous detection in complex biological matrices using mass spectrometry (MS) or positron emission tomography (PET). nih.govnih.gov

Deuterium Labeling: One common strategy is the introduction of deuterium atoms at metabolically stable positions to create a mass shift for use as an internal standard in quantitative analysis. researchgate.net Deuterium can be incorporated into the cyclohexane ring or the aromatic ring. For instance, deuterated isotopomers of the parent compound, tramadol, have been synthesized to elucidate the structure of its metabolites. tandfonline.com This involves using deuterated starting materials or reagents during the synthesis. The synthesis of analogues with deuterium-for-hydrogen replacement at metabolically active sites has been performed to evaluate changes in metabolic stability. researchgate.net

Carbon Isotope Labeling (¹¹C and ¹³C): Carbon-11 is a positron-emitting isotope used in PET imaging to study pharmacokinetics in vivo. nih.gov While direct labeling of N-bisdesmethyltramadol is not detailed, related metabolites are labeled by selective methylation of a desmethyl precursor using [¹¹C]methyl iodide. nih.gov For example, specific N-methylation of bis-desmethyl-tramadol has been achieved to produce ¹¹C-labeled O-desmethyltramadol (M1). nih.gov A similar strategy could theoretically be adapted. For stable isotope labeling, [¹³C] or [¹⁵N] precursors can be used in the synthetic pathway. For example, [methyl-¹³C]methionine can be used in biosynthetic systems to label methylated compounds. nih.gov

Table 2: Isotopic Labeling Approaches

| Isotope | Labeling Method | Precursor Example | Purpose |

|---|---|---|---|

| Deuterium (²H/D) | Synthesis with deuterated reagents | Deuterated cyclohexanone | Internal standard for MS, metabolic stability studies researchgate.net |

| Carbon-11 (¹¹C) | N-methylation of a precursor | [¹¹C]Methyl iodide | In vivo pharmacokinetic studies with PET nih.gov |

| Carbon-13 (¹³C) | Synthesis with ¹³C-labeled building blocks | [1-¹³C]Acetate | Metabolic flux analysis nih.gov |

| Nitrogen-15 (¹⁵N) | Synthesis using ¹⁵N-labeled amine source | [¹⁵N]Glutamate | Tracing nitrogen-containing compounds nih.govresearchgate.net |

Preparation of Chemical Analogues and Derivatives for Structure-Activity Studies

The synthesis of chemical analogues and derivatives of this compound is fundamental to understanding its structure-activity relationships (SAR). By systematically modifying the structure, researchers can probe the chemical features essential for its biological activity. nih.gov

Synthetic efforts have produced a variety of tramadol analogues, which provide insight into the roles of the N- and O-methyl groups. redalyc.orgresearchgate.net Analogues that have been synthesized include:

O-ethyl-O-demethyltramadol: Replaces the phenolic methyl group with an ethyl group.

O-benzyl-O-demethyltramadol: Introduces a larger, aromatic benzyl group at the phenolic oxygen.

N-benzyl-N-demethyltramadol: This derivative involves substituting one of the N-methyl groups of tramadol with a benzyl group. scielo.org.mx

N-ethyltramadol: An N-ethyl analogue has been synthesized for use as an internal standard in analytical methods. researchgate.net

These modifications are typically achieved by starting the synthesis with appropriately substituted precursors. For instance, to create O-alkyl derivatives, the synthesis would utilize 3-bromoalkoxybenzenes instead of 3-bromoanisole in the organolithium coupling step. redalyc.orgresearchgate.net For N-substituted analogues, the initial Mannich reaction is performed with a different secondary amine. scielo.org.mx The study of these derivatives helps to map the pharmacophore and understand the influence of substituent size, polarity, and electronic properties on receptor binding and functional activity. researchgate.net

Table 3: Examples of Synthesized Tramadol Analogues

| Analogue Name | Structural Modification from Tramadol | Synthetic Precursor Example |

|---|---|---|

| O-Desmethyltramadol (M1) | Removal of the O-methyl group | 3-Bromophenol (protected) |

| N-Desmethyltramadol (M2) | Removal of one N-methyl group | N-Benzyl-N-methylamine |

| O-Ethyl-O-demethyltramadol | O-methyl group replaced with O-ethyl | 3-Bromoethoxybenzene |

| N-Benzyl-N-demethyltramadol | One N-methyl group replaced with N-benzyl | 2-((Benzyl(methyl)amino)methyl)cyclohexan-1-one |

Future Directions and Emerging Research Gaps in N Bisdesmethyltramadol Studies

Advanced Spectroscopic and Structural Elucidation Techniques

A significant gap in the current understanding of (-)-N-Bisdesmethyltramadol lies in its detailed structural and stereochemical characterization. While standard analytical methods can identify its presence, more advanced techniques are required for a comprehensive structural elucidation. Future research will increasingly rely on a combination of sophisticated spectroscopic and spectrometric methods to provide a more complete picture of this metabolite.

Key Future Research Areas:

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) with technologies such as Orbitrap are becoming indispensable for the structural elucidation of tramadol (B15222) and its metabolites. scilit.comresearchgate.net These methods offer high sensitivity and mass accuracy, enabling the precise identification of metabolites even at low concentrations in complex biological matrices like urine. scilit.comresearchgate.net Future studies will likely employ these techniques in combination with chemical derivatization to enhance the information obtained from mass spectra, facilitating a more definitive structural determination of compounds like this compound. scilit.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional NMR (e.g., COSY, HSQC, HMBC), will be crucial for the unambiguous assignment of the chemical structure of this compound and for determining its stereochemistry.

Chiral Chromatography: The development and application of advanced chiral chromatography methods will be essential to separate and quantify the individual enantiomers of N-Bisdesmethyltramadol. This is critical as the pharmacological activity of tramadol and its primary active metabolite, O-desmethyltramadol, is known to be stereoselective. frontiersin.org

UV-Spectrophotometry: Novel UV-spectrophotometric approaches, including derivative and ratio spectra methods, are being developed for the simultaneous analysis of tramadol in combination with other drugs. ijper.orgnih.gov While not as structurally informative as MS or NMR, these methods offer a cost-effective and rapid means for quantification in specific applications.

| Technique | Application in this compound Research | Potential Insights |

| LC-HR-MS/MS | Identification and quantification in biological samples. scilit.comresearchgate.net | Precise mass determination, fragmentation patterns for structural confirmation. |

| NMR Spectroscopy | Unambiguous structural elucidation and stereochemical assignment. | Detailed connectivity of atoms, 3D structure. |

| Chiral Chromatography | Separation and quantification of enantiomers. frontiersin.org | Understanding the stereospecific metabolism and activity. |

| UV-Spectrophotometry | Quantitative analysis in pharmaceutical formulations. ijper.orgnih.gov | Rapid and cost-effective quantification. |

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics)

The advent of "omics" technologies offers a powerful, systems-level approach to understanding the broader biological impact of this compound. nih.gov By moving beyond single-molecule analysis, researchers can investigate the global changes in metabolites and proteins following exposure to tramadol and its metabolites.

Key Future Research Areas:

Metabolomics: Untargeted metabolomics, utilizing platforms like LC-HRMS/MS, can identify comprehensive metabolic signatures associated with tramadol exposure. mdpi.comnih.gov This can reveal novel metabolic pathways affected by tramadol and its metabolites, including this compound. mdpi.comresearchgate.net A study integrating proteomic and metabolomic profiling in mice exposed to tramadol identified 34 differentially expressed metabolites, primarily involved in protein ingestion and absorption, fatty acid biosynthesis, steroid hormone biosynthesis, and bile secretion. mdpi.comresearchgate.net Future research can focus on identifying the specific contribution of this compound to these metabolic perturbations.

Proteomics: Proteomic analysis can identify changes in protein expression in response to tramadol and its metabolites. In a study on mice, chronic tramadol exposure led to the differential expression of 31 serum proteins, including enzyme inhibitors and mitochondria-related proteins. nih.gov By correlating these protein changes with the levels of this compound, it may be possible to elucidate its specific molecular targets and mechanisms of action.

Pharmacogenomics: Integrating "omics" data with genetic information (pharmacogenomics) can help explain inter-individual variability in the metabolism of tramadol to this compound and the subsequent biological response. hbku.edu.qa This integrated approach supports the development of personalized pain management strategies. hbku.edu.qa

| "Omics" Technology | Application in this compound Research | Potential Insights |

| Metabolomics | Identifying global metabolic changes following exposure. mdpi.comnih.gov | Discovery of novel metabolic pathways and biomarkers of effect. mdpi.comresearchgate.net |

| Proteomics | Characterizing changes in protein expression and function. nih.gov | Identification of molecular targets and signaling pathways. nih.gov |

| Pharmacogenomics | Correlating genetic variations with metabolic profiles. hbku.edu.qa | Understanding inter-individual differences in metabolism and response. hbku.edu.qa |

Development of Novel In Vitro and In Vivo Models for Mechanistic Studies

To accurately assess the pharmacological and toxicological properties of this compound, there is a need for more sophisticated and relevant experimental models. Current models often focus on the parent drug, tramadol, and its major active metabolite, O-desmethyltramadol.

Key Future Research Areas:

In Vitro Models:

Recombinant Enzyme Systems: The use of recombinant cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, allows for the detailed study of the specific enzymes involved in the formation of this compound. nih.govresearchgate.net Comparative analyses of different CYP2D6 alleles can elucidate the impact of genetic polymorphisms on the metabolic capacity to produce this metabolite. nih.govresearchgate.net

3D Cell Cultures and Organoids: Moving beyond traditional 2D cell cultures, 3D cell cultures and organoids (e.g., liver organoids) provide a more physiologically relevant environment to study the metabolism and potential hepatotoxicity of this compound.

In Vivo Models:

Genetically Engineered Mouse Models (GEMMs): The development of GEMMs, including humanized mouse models with specific human CYP enzymes, can provide more accurate predictions of human metabolism and response. nih.govnih.gov These models can be used to study the pharmacokinetics and pharmacodynamics of this compound in a more controlled and relevant biological system. nih.govnih.gov

Somatically Engineered Mouse Models (SEMMs): Recent advancements in genome editing technologies like CRISPR/Cas9 allow for the generation of SEMMs, where specific genetic modifications can be introduced into somatic cells of a particular organ in a post-natal animal. nih.gov This could be a powerful tool to investigate the organ-specific effects of this compound. nih.gov

| Model Type | Specific Example | Application in this compound Research |

| In Vitro | Recombinant CYP2D6 and CYP3A4 enzymes. nih.govresearchgate.net | Elucidating the specific enzymatic pathways of formation. |

| In Vitro | Liver organoids. | Studying metabolism and potential hepatotoxicity in a human-relevant system. |

| In Vivo | Humanized mice expressing human CYP enzymes. nih.gov | More accurate prediction of human pharmacokinetics. |

| In Vivo | Somatically Engineered Mouse Models (SEMMs). nih.gov | Investigating tissue-specific effects and mechanisms of action. |

Computational Advancements in Predictive Modeling for Metabolite Activity

Computational modeling is becoming an increasingly important tool in pharmacology and toxicology to predict the properties of drugs and their metabolites, thereby reducing the reliance on extensive and costly experimental studies. mdpi.com For this compound, predictive modeling can help to fill existing knowledge gaps regarding its activity and potential for drug-drug interactions.

Key Future Research Areas:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro metabolism data with physiological information to predict the in vivo pharmacokinetics of a compound. nih.govresearchgate.net These models can be used to simulate the concentration-time profiles of this compound in various tissues and to predict the impact of factors such as genetic polymorphisms and co-administered drugs on its exposure. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a compound with its biological activity. By developing QSAR models for tramadol and its known metabolites, it may be possible to predict the potential pharmacological and toxicological activities of this compound.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding affinity and interaction of this compound with various biological targets, such as opioid receptors and monoamine transporters. This can provide insights into its potential mechanisms of action and help to prioritize experimental validation.

Machine Learning and Artificial Intelligence (AI): AI-based models can be trained on large datasets of pharmacokinetic and pharmacodynamic data to predict the properties of new compounds. nih.gov As more data on tramadol metabolites becomes available, machine learning algorithms could be employed to build predictive models for the activity and clearance of this compound. nih.gov

| Modeling Approach | Application for this compound | Potential Outcomes |

| PBPK Modeling | Simulating in vivo concentration-time profiles. nih.govresearchgate.netresearchgate.net | Prediction of tissue exposure and impact of covariates. |

| QSAR Modeling | Predicting biological activity based on chemical structure. | Estimation of potential pharmacological and toxicological effects. |

| Molecular Docking | Simulating binding to biological targets. | Identification of potential molecular targets and mechanisms of action. |

| Machine Learning | Building predictive models from existing data. nih.govnih.gov | Prediction of pharmacokinetic and pharmacodynamic properties. |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting (-)-N-Bisdesmethyltramadol in biological matrices, and how can matrix interference be mitigated?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity (LOQ: 0.5 ng/mL) and specificity for distinguishing this compound from structurally similar metabolites. A validated protocol involves protein precipitation with acetonitrile, followed by separation using a C18 column and mobile-phase optimization (0.1% formic acid in water/acetonitrile gradient) .

- Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative for urine analysis, requiring derivatization with BSTFA (+1% TMCS) to enhance volatility. However, it has higher LOQ (2 ng/mL) and may struggle with polar metabolites .

- Interference Mitigation : Test excipients (e.g., lactose, sodium acetate) at 10-fold concentrations to confirm no cross-reactivity. Use isotope-labeled internal standards (e.g., deuterated analogs) to normalize matrix effects .

Q. How is the enantiomeric purity of this compound confirmed during synthesis?

- Methodological Answer :

- Chiral Chromatography : Utilize a chiral stationary phase (e.g., Chiralpak® IA) with hexane:isopropanol (80:20) to resolve enantiomers. Retention time and peak symmetry are compared against certified reference standards (CAS 541505-94-6) .

- Purity Validation : Follow pharmacopeial guidelines (e.g., USP 42) to ensure impurities are <0.1%. System suitability tests include resolution factors (>2.0) between enantiomers and tailing factors (<1.5) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., half-life, clearance) of this compound across studies?

- Methodological Answer :

- Critical Factors :

Analytical Variability : Compare LOQ/LOD between GC-MS and LC-MS/MS. For example, GC-MS may underestimate concentrations near the detection limit due to derivatization inefficiency .

Population Differences : Stratify data by CYP2D6 metabolizer status (poor vs. extensive) to account for genetic variability in tramadol metabolism.

Statistical Harmonization : Apply mixed-effects modeling to adjust for covariates (e.g., age, renal function) and normalize data across cohorts .

- Case Study : A 2022 LC-MS/MS study reported a half-life of 8.2±1.5 hours in CYP2D6 extensive metabolizers, while GC-MS studies (2013) reported 6.5±2.1 hours. Discrepancies were attributed to improved sensitivity in detecting low-concentration terminal phases .

Q. What strategies optimize chromatographic separation of this compound from co-eluting metabolites like O-desmethyltramadol?

- Methodological Answer :

- Mobile Phase Optimization : Adjust pH to 3.5 (using ammonium formate) to protonate tertiary amines, improving peak shape. Acetonitrile gradients (5%→95% over 15 minutes) enhance resolution .

- Column Selection : Use a phenyl-hexyl column instead of C18 for better selectivity toward aromatic metabolites.

- Method Validation : Perform robustness testing (±0.1 pH units, ±2% organic modifier) to ensure resolution remains >1.5 under variable conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.